Methyl 3,5-dicyclohexyl-4-hydroxybenzoate
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Overview
Description
Methyl 3,5-dicyclohexyl-4-hydroxybenzoate is an organic compound with the molecular formula C20H28O3 It is a derivative of benzoic acid, characterized by the presence of two cyclohexyl groups and a hydroxyl group on the benzene ring, along with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dicyclohexyl-4-hydroxybenzoate typically involves the esterification of 3,5-dicyclohexyl-4-hydroxybenzoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dicyclohexyl-4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,5-dicyclohexyl-4-hydroxybenzoic acid, while reduction may produce 3,5-dicyclohexyl-4-hydroxybenzyl alcohol .
Scientific Research Applications
Methyl 3,5-dicyclohexyl-4-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3,5-dicyclohexyl-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclohexyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,5-di-tert-butyl-4-hydroxybenzoate
- Methyl 3,5-dichloro-4-hydroxybenzoate
- Methyl 3,5-dimethoxy-4-hydroxybenzoate
Uniqueness
Methyl 3,5-dicyclohexyl-4-hydroxybenzoate is unique due to the presence of cyclohexyl groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
55125-23-0 |
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Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
methyl 3,5-dicyclohexyl-4-hydroxybenzoate |
InChI |
InChI=1S/C20H28O3/c1-23-20(22)16-12-17(14-8-4-2-5-9-14)19(21)18(13-16)15-10-6-3-7-11-15/h12-15,21H,2-11H2,1H3 |
InChI Key |
MZMTWFVMIMBDGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)C2CCCCC2)O)C3CCCCC3 |
Origin of Product |
United States |
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